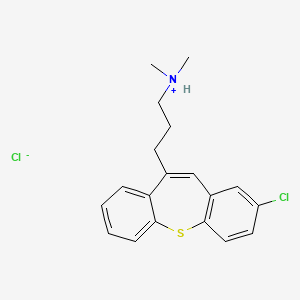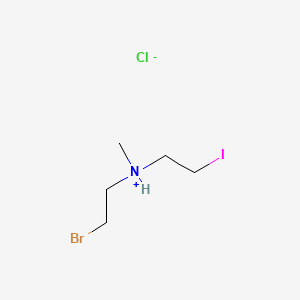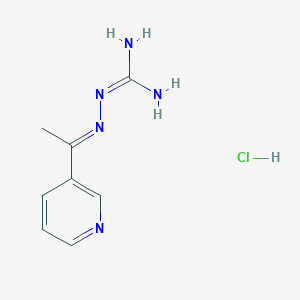
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a hydrazinecarboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride typically involves the reaction of 3-pyridylacetaldehyde with hydrazinecarboximidamide under specific conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the hydrazinecarboximidamide group.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazinecarboximidamide group is known to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((E)-1-(2-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
- 2-((E)-1-(4-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
- 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide sulfate
Uniqueness
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H12ClN5 |
|---|---|
Molekulargewicht |
213.67 g/mol |
IUPAC-Name |
2-[(E)-1-pyridin-3-ylethylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C8H11N5.ClH/c1-6(12-13-8(9)10)7-3-2-4-11-5-7;/h2-5H,1H3,(H4,9,10,13);1H/b12-6+; |
InChI-Schlüssel |
QPCLBSMNJWVVHR-WXIWBVQFSA-N |
Isomerische SMILES |
C/C(=N\N=C(N)N)/C1=CN=CC=C1.Cl |
Kanonische SMILES |
CC(=NN=C(N)N)C1=CN=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


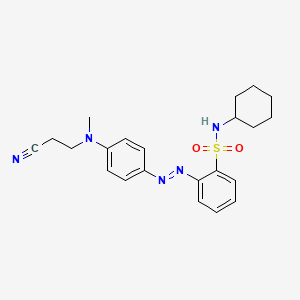
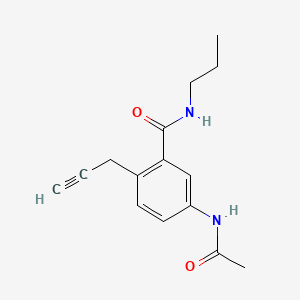
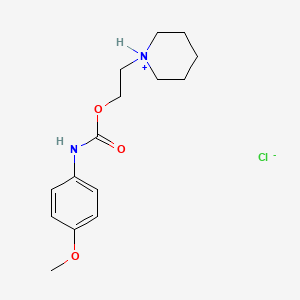
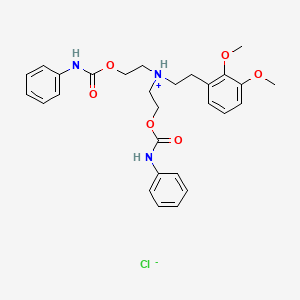
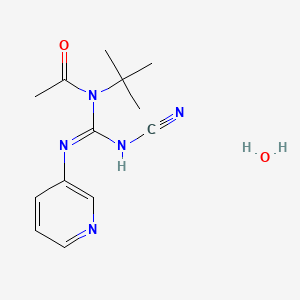

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
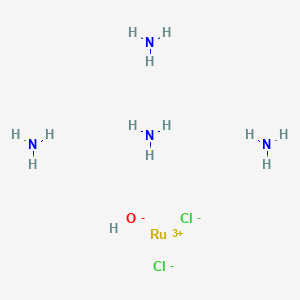
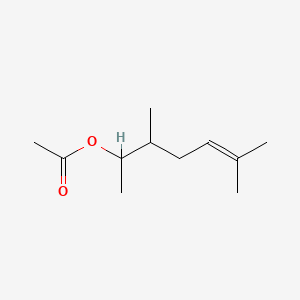


![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
